

An In-depth Technical Guide to 2-Mercaptobenzoxazole: Properties, Synthesis, and Biological Applications

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Compound of Interest

Compound Name: 2-Mercaptobenzoxazole

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Abstract

2-Mercaptobenzoxazole (MBO), a heterocyclic compound with the chemical formula C_7H_5NOS , is a molecule of significant interest in medicinal chemistry and materials science.^[1] Possessing a benzoxazole ring fused with a thiol group, it serves as a versatile scaffold for the synthesis of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of **2-Mercaptobenzoxazole**, detailed experimental protocols for its synthesis and the evaluation of its biological activities, and a summary of its applications as an anti-cancer, antimicrobial, and corrosion-inhibiting agent.

Core Properties of 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole is an organosulfur compound that typically appears as a tan or beige crystalline powder.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NOS	[2][3][4][5][6][7][8][9]
Molecular Weight	151.19 g/mol	[2][3][4][5][6][7][8][9]
CAS Number	2382-96-9	[2][3][4][5][6][7][8][9]
Melting Point	192-195 °C	[1][8]
IUPAC Name	3H-1,3-benzoxazole-2-thione	[2][3]
Synonyms	2-Benzoxazolethiol, 2(3H)- Benzoxazolethione, Benzoxazole-2-thione	[2][5][7]

Synthesis of 2-Mercaptobenzoxazole and Its Derivatives

The synthesis of **2-Mercaptobenzoxazole** and its derivatives is a critical step in exploring their therapeutic potential. Several synthetic routes have been established, with the reaction of 2-aminophenol with carbon disulfide being a common laboratory method.

General Synthesis of 2-Mercaptobenzoxazole

A widely used method for the preparation of **2-Mercaptobenzoxazole** involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base.[2]

Experimental Protocol:

- Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, and 5.65 g of potassium hydroxide in a 250 ml round-bottom flask.[2]
- Add 15 ml of water and 100 ml of 95% ethanol to the flask.[2]
- Reflux the mixture for 3 to 4 hours.[2]
- Carefully add activated charcoal to the mixture and continue to reflux for an additional 10 minutes.[2]

- Filter the hot solution.
- Heat the filtrate to 70-80 °C and add 100 ml of warm water followed by 5% glacial acetic acid while stirring vigorously.[2]
- Allow the product to crystallize by refrigerating for 3 hours.[2]
- Collect the crystals by filtration, dry them, and recrystallize from ethanol to obtain pure **2-Mercaptobenzoxazole**. [2]

Synthesis of N-Mustard Derivatives for Antitumor Activity

Derivatives of **2-Mercaptobenzoxazole**, such as N-mustards, have been synthesized and evaluated for their antitumor properties.[5]

Experimental Protocol for Sodium Salt of **2-Mercaptobenzoxazole** (Intermediate):

- Treat 0.2 mol of **2-mercaptobenzoxazole** with 0.2 mol of metallic sodium dissolved in 120 mL of anhydrous ethyl alcohol.[5]
- Reflux the resulting solution for 90 minutes on a water bath.[5]
- Filter the hot solution to remove any impurities.
- Remove excess alcohol by distillation under reduced pressure.[5]
- After cooling, separate the precipitate by vacuum filtration and dry to yield the sodium salt of **2-mercaptobenzoxazole**. [5]

Experimental Protocol for Benzoxazole-2-yl-mercapto-acetic Acid (Intermediate):

- Dissolve 0.05 mol of the sodium salt of **2-mercaptobenzoxazole** in 60 mL of a 1:1 water-acetone solution.[5]
- Add 0.05 mol of chloroacetic acid in portions while stirring vigorously.[5]
- Heat the reaction mixture to 40–45 °C and stir for 100–120 minutes.[5]

- Collect the resulting white-yellow precipitate by vacuum filtration, dry, and purify by recrystallization from boiling water.[5]

Biological Activities and Applications

2-Mercaptobenzoxazole and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Derivatives of **2-Mercaptobenzoxazole** have shown potent antiproliferative activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of multiple protein kinases crucial for cancer cell growth and survival.[3]

Quantitative Data on Anticancer Activity:

The following table summarizes the IC₅₀ values of a representative **2-Mercaptobenzoxazole** derivative (Compound 6b) against several human cancer cell lines.[3]

Cell Line	Cancer Type	IC ₅₀ (μM)
HepG2	Hepatocellular Carcinoma	6.83
MCF-7	Mammary Gland Cancer	3.64
MDA-MB-231	Breast Cancer	2.14
HeLa	Cervical Cancer	5.18

Experimental Protocol: MTT Assay for Cytotoxicity

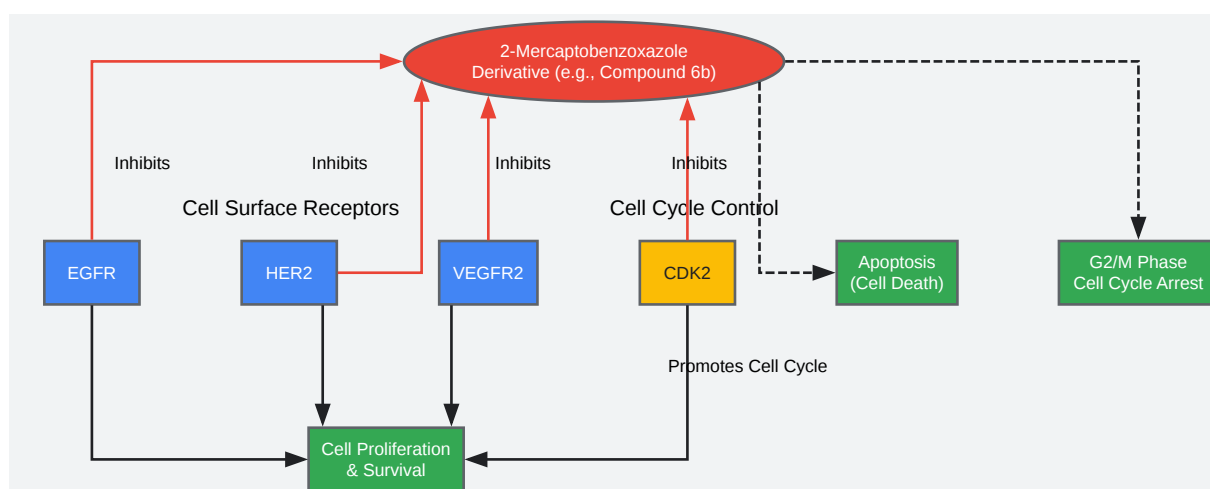
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

- Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Calculation:** Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Inhibition:

Derivatives of **2-Mercaptobenzoxazole** have been shown to inhibit key signaling pathways involved in cancer progression by targeting protein kinases such as EGFR, HER2, VEGFR2, and CDK2.[3] This multi-targeted inhibition can lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]



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Caption: Kinase inhibition by a **2-Mercaptobenzoxazole** derivative.

Antimicrobial Activity

2-Mercaptobenzoxazole and its derivatives exhibit promising antibacterial and antifungal properties.^[1] The proposed mechanism of action involves the disruption of microbial cell membrane function.^[1]

Quantitative Data on Antibacterial Activity:

The following table shows the zone of inhibition for a synthesized Schiff's base derivative of **2-Mercaptobenzoxazole** (Compound IVb) against various bacterial strains.^[2]

Bacterial Strain	Gram Type	Zone of Inhibition (mm)
S. paratyphi	Gram -ve	73.2
P. mirabilis	Gram -ve	66.9
E. aerogenes	Gram -ve	61
K. pneumoniae	Gram -ve	78.5
E. coli	Gram -ve	-
B. subtilis	Gram +ve	-

Note: The original data presented as "% Inhibition" has been interpreted here in the context of the provided table heading "Zone of Inhibition(mm)". Direct conversion is not possible without further information, but the relative activity is represented.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

- Media Preparation: Prepare and sterilize Mueller Hinton Agar and pour it into sterile Petri dishes.
- Inoculation: Uniformly spread a standardized inoculum of the test bacterium over the agar surface.
- Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

- **Compound Addition:** Add a defined concentration of the test compound solution into each well.
- **Incubation:** Incubate the plates at 37°C for 24 hours.
- **Measurement:** Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

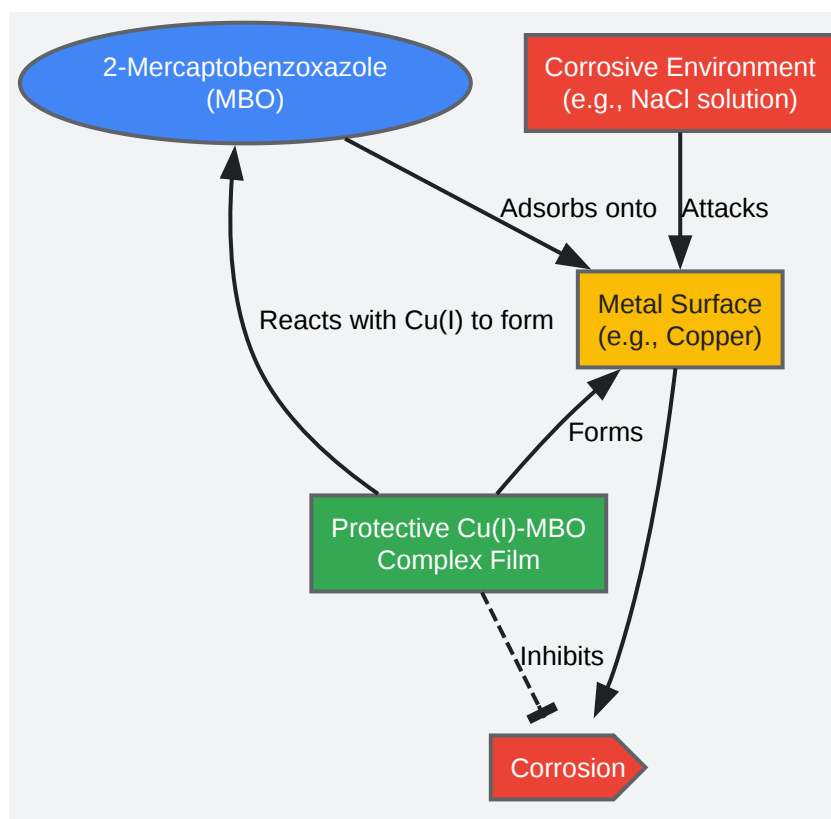
Corrosion Inhibition

2-Mercaptobenzoxazole is an effective corrosion inhibitor for various metals, including copper, brass, and steel.^{[1][10]} It functions by forming a protective film on the metal surface, which prevents interaction with corrosive agents.^{[1][10]} Studies have shown that it can achieve a corrosion inhibition efficiency of up to 99%.^[7]

Experimental Protocol: Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to evaluate the effectiveness of a corrosion inhibitor.

- **Electrode Preparation:** Prepare working electrodes of the metal to be tested (e.g., copper) by polishing and cleaning them.
- **Electrochemical Cell Setup:** Place the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum) in an electrochemical cell containing the corrosive solution (e.g., 3% NaCl) with and without the inhibitor.
- **Polarization Scan:** Apply a potential scan to the working electrode and measure the resulting current density.
- **Data Analysis:** Plot the potential versus the logarithm of the current density to obtain a Tafel plot. From this plot, determine the corrosion potential (E_{corr}), corrosion current density (i_{corr}), and calculate the inhibition efficiency.



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Caption: Mechanism of corrosion inhibition by **2-Mercaptobenzoxazole**.

Conclusion

2-Mercaptobenzoxazole is a valuable heterocyclic compound with a diverse range of applications. Its amenability to chemical modification allows for the generation of derivatives with potent anticancer and antimicrobial activities. Furthermore, its ability to form protective films on metal surfaces makes it an excellent corrosion inhibitor. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the fields of drug discovery and materials science in their efforts to further explore and exploit the potential of this versatile molecule.

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